molecular formula C9H7ClF2O B12091228 3-Chloro-1-(2,3-difluorophenyl)propan-1-one

3-Chloro-1-(2,3-difluorophenyl)propan-1-one

Cat. No.: B12091228
M. Wt: 204.60 g/mol
InChI Key: OTVRLARBYBNRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(2,3-difluorophenyl)propan-1-one is an organic compound with the molecular formula C9H7ClF2O It is a chlorinated ketone derivative, characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2,3-difluorophenyl)propan-1-one typically involves the chlorination of 1-(2,3-difluorophenyl)propan-1-one. One common method includes the reaction of 1-(2,3-difluorophenyl)propan-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H7F2O+SOCl2C9H7ClF2O+SO2+HCl\text{C9H7F2O} + \text{SOCl2} \rightarrow \text{C9H7ClF2O} + \text{SO2} + \text{HCl} C9H7F2O+SOCl2→C9H7ClF2O+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2,3-difluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as ammonia (NH3) or primary amines (RNH2) under basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amines or thiols.

    Reduction: Formation of 3-chloro-1-(2,3-difluorophenyl)propan-1-ol.

    Oxidation: Formation of 3-chloro-1-(2,3-difluorophenyl)propanoic acid.

Scientific Research Applications

3-Chloro-1-(2,3-difluorophenyl)propan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds, including those with anti-inflammatory or analgesic properties.

    Material Science: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2,3-difluorophenyl)propan-1-one involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone group can participate in reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(2,4-difluorophenyl)propan-1-one
  • 3-Chloro-1-(3,4-difluorophenyl)propan-1-one
  • 1-Chloro-3-(2,3-difluorophenyl)propan-2-one

Uniqueness

3-Chloro-1-(2,3-difluorophenyl)propan-1-one is unique due to the specific positioning of the chloro and fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

3-chloro-1-(2,3-difluorophenyl)propan-1-one

InChI

InChI=1S/C9H7ClF2O/c10-5-4-8(13)6-2-1-3-7(11)9(6)12/h1-3H,4-5H2

InChI Key

OTVRLARBYBNRQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.